5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that includes a fluorinated pyrimidine ring and an imidazo[1,2-b]pyridazine moiety, which are known for their biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Fluorination: The fluorine atom is introduced via electrophilic fluorination reactions, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Pyrimidine: The final step involves coupling the fluorinated imidazo[1,2-b]pyridazine with a pyrimidine derivative under palladium-catalyzed cross-coupling conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrimidine and imidazo[1,2-b]pyridazine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their biological activities .
Scientific Research Applications
5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various cellular pathways. For example, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Fluorinated Pyrimidines: Compounds with fluorinated pyrimidine rings are known for their enhanced stability and biological activity
Uniqueness
5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of structural features, which confer enhanced biological activity and selectivity. The presence of both the fluorinated pyrimidine and imidazo[1,2-b]pyridazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H14FN7 |
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Molecular Weight |
299.31 g/mol |
IUPAC Name |
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C14H14FN7/c15-11-9-16-10-18-14(11)21-7-5-20(6-8-21)13-2-1-12-17-3-4-22(12)19-13/h1-4,9-10H,5-8H2 |
InChI Key |
JUPKDIPVJRSCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NC=NC=C4F |
Origin of Product |
United States |
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